
methyl 2,3,6-trimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2,3,6-trimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ether is a chemical compound characterized by a pyrrolidine ring attached to a sulfonyl group, which is further connected to a methoxy-substituted trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3,6-trimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ether typically involves the reaction of pyrrolidine with 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: methyl 2,3,6-trimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ether can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of 1-[(4-Hydroxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine.
Reduction: Formation of 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfanyl]pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 2,3,6-trimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ether has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2,3,6-trimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ether involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy and trimethylphenyl groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which lacks the sulfonyl and methoxy-trimethylphenyl groups.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Pyrrolizine: A bicyclic compound related to pyrrolidine.
Uniqueness: methyl 2,3,6-trimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ether is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H21NO3S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
1-(4-methoxy-2,3,5-trimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H21NO3S/c1-10-9-13(11(2)12(3)14(10)18-4)19(16,17)15-7-5-6-8-15/h9H,5-8H2,1-4H3 |
InChI Key |
WXYNNQYJRNJSSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCCC2 |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


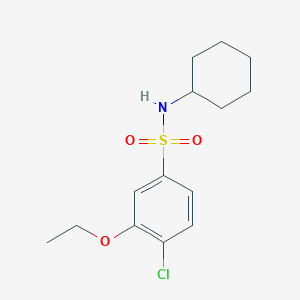
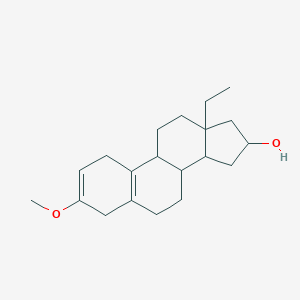
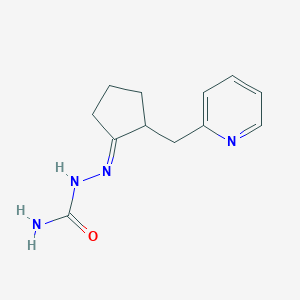

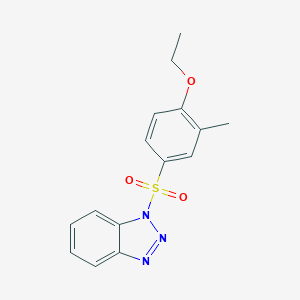
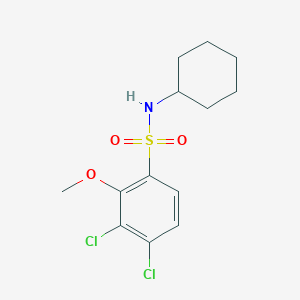
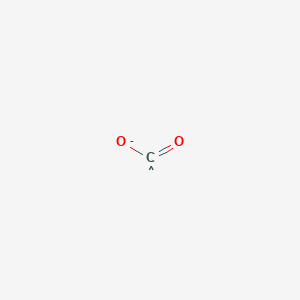
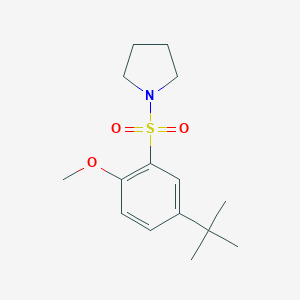
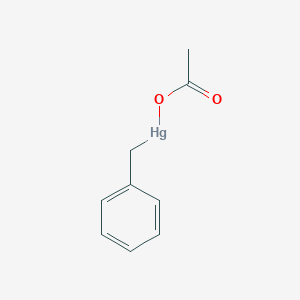
![[(4-Methoxynaphthyl)sulfonyl]indoline](/img/structure/B224972.png)
![[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline](/img/structure/B224975.png)
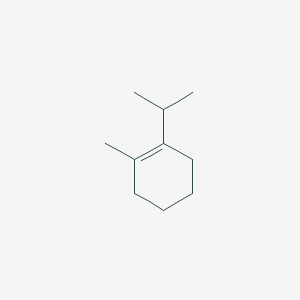
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)
